6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Description
6-Chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by:
- A 6-chloro substituent on the quinoline core, enhancing electron-withdrawing properties and influencing binding interactions.
- A pyridin-2-ylmethyl amine at the carboxamide position, enabling hydrogen bonding and π-π stacking interactions with biological targets.
Properties
IUPAC Name |
6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS/c1-13-5-8-20(27-13)19-11-17(16-10-14(22)6-7-18(16)25-19)21(26)24-12-15-4-2-3-9-23-15/h2-11H,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIBHSOHGUQHOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 6-chloroquinoline, 5-methyl-2-thiophene, and 2-pyridinylmethylamine. The synthetic route could involve:
Nucleophilic Substitution: Reacting 6-chloroquinoline with 5-methyl-2-thiophene under basic conditions.
Amidation: Coupling the resulting intermediate with 2-pyridinylmethylamine to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the quinoline ring.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the chloro position.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, these compounds might be investigated for their potential as therapeutic agents in treating various diseases.
Industry
Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for 6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Impact of Halogen Substituents
- 6-Chloro vs. Bromine’s higher molecular weight may enhance hydrophobic interactions but reduce solubility .
- 6-Chloro vs.
Heterocyclic Moieties at Position 2
- Thiophene vs. Sulfur may also resist oxidative metabolism better than furan’s oxygen .
- Thiophene vs. Pyridine (G547-0245) : Pyridine at position 2 introduces a basic nitrogen, which could protonate at physiological pH, altering solubility and target interactions .
Amine Group Variations
- Pyridin-2-ylmethyl vs. Aliphatic Amines (Compound 22): Aromatic amines (pyridine) enable π-π stacking with aromatic residues in enzymes, whereas aliphatic amines (dimethylaminoethyl) may favor ionic interactions but lack planar geometry for stacking .
- Pyridin-2-ylmethyl vs.
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
- Solubility: The target compound’s low solubility aligns with its high cLogP, typical for quinoline derivatives. Y509-7910’s higher solubility may stem from its 4-fluorophenyl group, which introduces polarity .
- Metabolic Stability : Thiophene-containing compounds (target, Y509-7910) are predicted to resist CYP450-mediated oxidation better than furan derivatives .
Biological Activity
6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide, with the CAS number 588684-03-1, is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C21H16ClN3OS, with a molecular weight of 393.89 g/mol. The structure features a quinoline core substituted with a chloro group, a methylthio group, and a pyridinylmethyl side chain, which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown promising results against colorectal cancer cells (HCT116 and Caco-2), with IC50 values in the low micromolar range . The proposed mechanism of action includes:
- Cell Cycle Arrest : Compounds have been observed to induce G2/M phase arrest in cancer cells, inhibiting their proliferation.
- Induction of Apoptosis : The compounds promote apoptosis through the activation of reactive oxygen species (ROS) and modulation of key signaling pathways such as PI3K/AKT/mTOR .
- Inhibition of Cell Migration : This property is vital for preventing metastasis in cancer treatment.
Structure-Activity Relationship (SAR)
The SAR studies suggest that specific substitutions on the quinoline ring and side chains significantly influence the biological activity. For example:
- The presence of the chloro group enhances cytotoxicity.
- The methylthio substitution improves solubility and bioavailability.
These modifications are essential for optimizing the pharmacological profile of similar compounds.
Case Studies
Several case studies have documented the efficacy of quinoline derivatives in preclinical models:
- Case Study 1 : A derivative with similar structural features was tested against HCT116 cells, showing an IC50 value of 0.35 μM. The study highlighted its ability to inhibit colony formation and induce apoptosis via ROS generation .
- Case Study 2 : Another study focused on a series of quinoline derivatives, demonstrating that those with a pyridine moiety exhibited enhanced anticancer properties compared to those without it .
Data Summary
The following table summarizes key findings regarding the biological activity of related compounds:
| Compound Name | IC50 (μM) | Mechanism of Action | Cell Line |
|---|---|---|---|
| Compound A | 0.35 | G2/M phase arrest, apoptosis | HCT116 |
| Compound B | 0.54 | ROS production, cell migration inhibition | Caco-2 |
| Compound C | 0.45 | PI3K/AKT/mTOR pathway modulation | MCF7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
